CID 78070350

Description

Properties

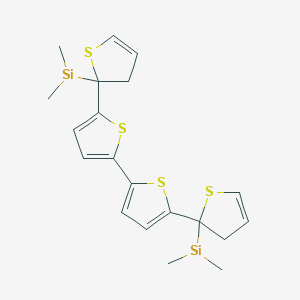

Molecular Formula |

C20H24S4Si2 |

|---|---|

Molecular Weight |

448.8 g/mol |

InChI |

InChI=1S/C20H24S4Si2/c1-25(2)19(11-5-13-21-19)17-9-7-15(23-17)16-8-10-18(24-16)20(26(3)4)12-6-14-22-20/h5-10,13-14H,11-12H2,1-4H3 |

InChI Key |

WVSOONFPAZRGCP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)C1(CC=CS1)C2=CC=C(S2)C3=CC=C(S3)C4(CC=CS4)[Si](C)C |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 78070350 would likely involve large-scale chemical synthesis techniques. These methods would need to be optimized for efficiency, cost-effectiveness, and safety. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed in the preparation and analysis of such compounds .

Chemical Reactions Analysis

Types of Reactions: CID 78070350 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are fundamental to modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. The specific conditions, such as temperature and pH, are tailored to achieve the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 78070350 has a wide array of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it can be employed to investigate cellular processes and interactions. In medicine, this compound may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Analogous CIDs

| CID | Molecular Formula | Molecular Weight | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| 57416287 | C₇H₁₄N₂O | 142.20 | 86.7 | 0.03 |

| 59200652 | C₇H₈BrNO₂ | 218.05 | 0.864 | 0.55 |

Structural similarities often correlate with shared bioactivity. For instance, oscillatoxin derivatives (CIDs 101283546, 185389, etc.) in differ by methyl groups or side chains, altering toxicity and binding affinity. Such structural nuances would guide comparisons for CID 78070350 if its scaffold were known.

Table 2: Bioactivity Metrics of Analogous CIDs

| CID | CYP Inhibition | BBB Permeability | Bioavailability Score |

|---|---|---|---|

| 57416287 | None | No | 0.55 |

| 59200652 | CYP1A2 | Yes | 0.55 |

For this compound, such metrics would clarify its pharmacokinetic and safety profile relative to analogs.

Similarity Scoring and Analog Identification

Similarity scores (e.g., Tanimoto coefficients) quantify structural overlap. lists analogs of CID 867279-13-8 with similarity scores of 0.77–0.87, based on functional groups and ring systems. Computational tools like PubChem’s Structure Clustering or RDKit could apply this methodology to this compound .

3. Methodological Considerations

The evidence emphasizes rigorous documentation standards for compound comparisons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.